molecular formula C15H7NO6 B092283 1-Nitro-2-carboxyanthraquinone CAS No. 128-67-6

1-Nitro-2-carboxyanthraquinone

Cat. No. B092283
CAS RN: 128-67-6
M. Wt: 297.22 g/mol
InChI Key: PMOCDYOEOUEPAN-UHFFFAOYSA-N
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Description

1-Nitro-2-carboxyanthraquinone is a compound that can be associated with the broader class of nitro-anthraquinone derivatives. These compounds are characterized by the presence of nitro groups and carboxylic acid functionalities attached to the anthraquinone core. The anthraquinone structure itself is a polycyclic aromatic compound with two ketone groups, and it is well-known for its application in dyes and pigments. The nitro and carboxy functionalities introduce reactivity that can be exploited in various chemical transformations and applications, including the synthesis of coordination polymers and the study of their magnetic properties .

Synthesis Analysis

The synthesis of nitro-anthraquinone derivatives can be approached through various methods. For instance, the synthesis of tetrahydroquinoxalines from 2-amino(nitro)anilines and 1,2-dicarbonyl compounds in water has been reported, which could be related to the synthesis of nitro-anthraquinone derivatives . Additionally, the synthesis of nitroquinolones and their transformation into various derivatives has been described, indicating the versatility of nitro compounds in chemical synthesis . Although these methods do not directly describe the synthesis of 1-Nitro-2-carboxyanthraquinone, they provide insight into the types of reactions and conditions that might be employed for its preparation.

Molecular Structure Analysis

The molecular structure of 1-Nitro-2-carboxyanthraquinone would consist of an anthraquinone core with a nitro group at the 1-position and a carboxylic acid group at the 2-position. The presence of these functional groups can influence the electronic structure and reactivity of the molecule. For example, the synthesis and characterization of a nitroxide-semiquinone biradical demonstrate how the introduction of different functional groups can affect the electronic properties of quinone derivatives .

Chemical Reactions Analysis

Nitro-anthraquinone derivatives can undergo various chemical reactions. The reductive transformation of nitro compounds by humic substances and anthraquinone derivatives has been studied, showing the potential for redox reactions . Additionally, the reaction of phthalic anhydrides with nitro compounds to synthesize isoquinolines indicates the reactivity of nitro groups in cyclization reactions . These studies suggest that 1-Nitro-2-carboxyanthraquinone could also participate in similar redox and cyclization reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Nitro-2-carboxyanthraquinone would be influenced by its nitro and carboxy groups. For example, the study of the magnetic properties of coordination polymers based on anthraquinone derivatives shows how the structure of the anthraquinone core can impact the material's magnetic behavior . The luminescent properties of these complexes were also investigated, which could be relevant to the photophysical properties of 1-Nitro-2-carboxyanthraquinone . Furthermore, the structure-carcinogenicity study of nitroquinoline oxides using pattern recognition techniques highlights the importance of structural parameters in determining the properties of nitro compounds .

Scientific Research Applications

  • Anticancer Agents

    • Field : Medical and Pharmaceutical Research .
    • Application : Anthraquinones form the core of various anticancer agents . They inhibit cancer progression by targeting essential cellular proteins .
    • Methods : Structural modifications of the anthraquinone core result in the development of new anthraquinone-based compounds as promising anticancer agents .
    • Results : Anthraquinones have shown to inhibit cancer cell proliferation, invasion, migration, metastasis, induce cellular apoptosis and tumor angiogenesis, regulate the host immune response, and reverse tumor cell multidrug resistance .
  • Electrochemical Applications

    • Field : Organic Electronics .
    • Application : Anthraquinones have been identified as a promising lead structure for various applications in organic electronics .
    • Methods : Systematic experimental screening of the associated electrochemical potentials of anthraquinones and their derivatives is performed .
    • Results : The calculated electrochemical reduction potentials of pristine AQ and 12 hydroxy- or/and amino-substituted AQ derivatives have been correlated against newly measured experimental data .
  • Dye Synthesis

    • Field : Textile and Material Science .
    • Application : Anthraquinones are used in the synthesis of dyes. They form the core structure of many synthetic and natural dyes .
    • Methods : The synthesis of most anthraquinone dyes is based on anthraquinone sulfonic acid or nitroanthraquinone, which is obtained by sulfonation or nitration of anthraquinone .
    • Results : Vibrant blue dyes are obtained by replacing the bromine substituent with an aliphatic or aromatic amine .
  • Organic Chemistry

    • Field : Organic Chemistry .
    • Application : Nitro-containing compounds, such as 1-Nitro-2-carboxyanthraquinone, are important structural moieties in drugs, natural products, and small molecule therapeutics, and are widely used in a variety of organic transformations .
    • Methods : These compounds have received considerable attention from the synthetic chemistry community, since they have been successfully applied in the preparation of amines, oximes, alkenes, nitrones and alcohols through the radical-initiated pathway .
    • Results : Significant progress in the chemistry of nitro radicals has been witnessed, providing efficient and rapid access to nitro-containing compounds as well as isoxazoline derivatives .
  • Pharmaceutical Research

    • Field : Pharmaceutical Research .
    • Application : Anthraquinones are privileged chemical scaffolds that have been used for centuries in various therapeutic applications. The anthraquinone moiety forms the core of various anticancer agents .
    • Methods : They are used as a core chemical template to achieve structural modifications, resulting in the development of new anthraquinone-based compounds as promising anticancer agents .
    • Results : Most of the anthraquinone-based compounds inhibit cancer progression by targeting essential cellular proteins .
  • Analytical Chemistry
    • Field : Analytical Chemistry .
    • Application : Nitro-containing compounds, such as 1-Nitro-2-carboxyanthraquinone, are important structural moieties in drugs, natural products, and small molecule therapeutics, and are widely used in a variety of organic transformations .
    • Methods : These compounds have received considerable attention from the synthetic chemistry community, since they have been successfully applied in the preparation of amines, oximes, alkenes, nitrones and alcohols through the radical-initiated pathway .
    • Results : Significant progress in the chemistry of nitro radicals has been witnessed, providing efficient and rapid access to nitro-containing compounds as well as isoxazoline derivatives .

properties

IUPAC Name

1-nitro-9,10-dioxoanthracene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7NO6/c17-13-7-3-1-2-4-8(7)14(18)11-9(13)5-6-10(15(19)20)12(11)16(21)22/h1-6H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMOCDYOEOUEPAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20155768
Record name 1-Nitro-2-carboxyanthraquinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Nitro-2-carboxyanthraquinone

CAS RN

128-67-6
Record name 9,10-Dihydro-1-nitro-9,10-dioxo-2-anthracenecarboxylic acid
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Record name 1-Nitro-2-carboxyanthraquinone
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Record name 1-Nitro-2-carboxyanthraquinone
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Record name 9,10-dihydro-1-nitro-9,10-dioxoanthracene-2-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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